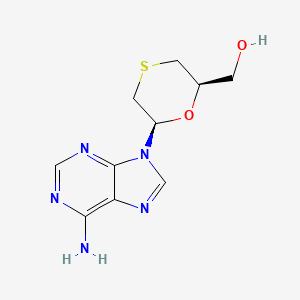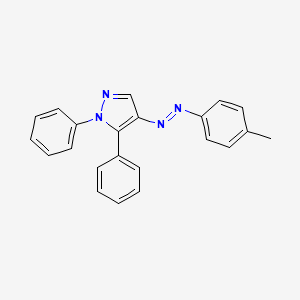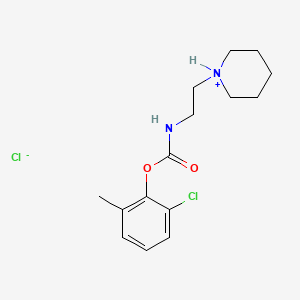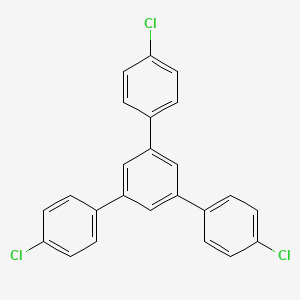
m-Terphenyl, 4,4''-dichloro-5'-(p-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)-: is an organic compound with the IUPAC name 1,3,5-tris(4-chlorophenyl)benzene . It is a derivative of m-terphenyl, where the central benzene ring is substituted with three chlorophenyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclocondensation Reaction: One of the methods to synthesize m-terphenyl derivatives involves the cyclocondensation of aryl methyl ketones with triethyl orthoformate in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH).
Grignard Reaction: Another method involves the addition of a Grignard reagent to 1,3-cyclohexanedione, followed by various coupling reactions to introduce the chlorophenyl groups.
Industrial Production Methods: Industrial production methods for m-terphenyl derivatives often involve large-scale cyclocondensation reactions or transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)- can undergo electrophilic aromatic substitution reactions due to the presence of multiple aromatic rings.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution Products: Depending on the substituents introduced, various chlorinated or nitrated derivatives of m-terphenyl can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxygenated derivatives.
Reduction Products: Reduction typically results in the formation of partially or fully hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
Ligands in Coordination Chemistry: m-Terphenyl derivatives are used as ligands in coordination chemistry due to their ability to stabilize metal complexes.
Organic Synthesis: They serve as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Probes: Some m-terphenyl derivatives are used as probes in biological studies to investigate protein-ligand interactions.
Industry:
Mécanisme D'action
The mechanism of action of m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)- largely depends on its application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. The aromatic rings provide a rigid framework that can stabilize the metal center through π-π interactions and coordination bonds .
Comparaison Avec Des Composés Similaires
m-Terphenyl: The parent compound, without the chlorophenyl substitutions.
p-Terphenyl: A structural isomer where the phenyl groups are in the para position relative to each other.
o-Terphenyl: Another isomer with phenyl groups in the ortho position.
Uniqueness:
Structural Rigidity: The presence of multiple chlorophenyl groups in m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)- provides additional steric hindrance, making it more rigid compared to its isomers.
Chemical Reactivity: The chlorophenyl groups can participate in various substitution reactions, making this compound versatile in organic synthesis.
Propriétés
Numéro CAS |
6326-61-0 |
|---|---|
Formule moléculaire |
C24H15Cl3 |
Poids moléculaire |
409.7 g/mol |
Nom IUPAC |
1,3,5-tris(4-chlorophenyl)benzene |
InChI |
InChI=1S/C24H15Cl3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H |
Clé InChI |
BAJUYIOFBOPJCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



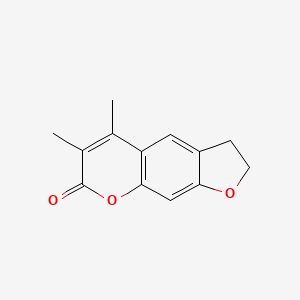
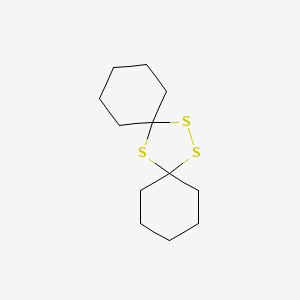
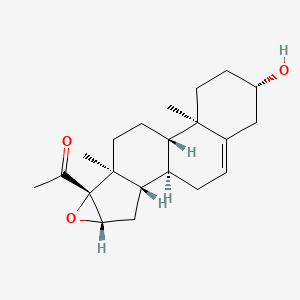
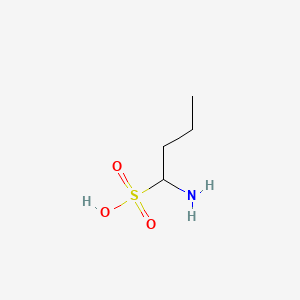
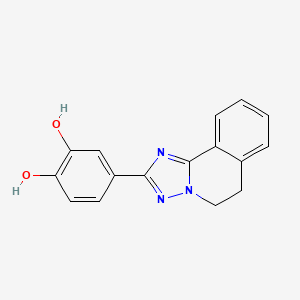

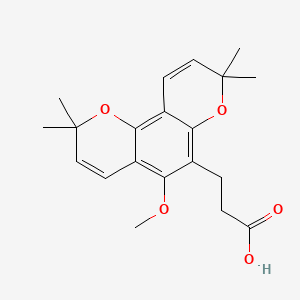

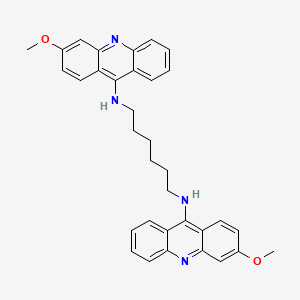
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807629.png)
